molecular formula C13H15N3O2 B4958725 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

Cat. No.: B4958725
M. Wt: 245.28 g/mol
InChI Key: UUBZAOPSMZNRHT-UHFFFAOYSA-N
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Description

1-[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction using an appropriate phenyl halide and an ethoxy group.

    Attachment of the Methyl Group: The methyl group can be added via alkylation reactions using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be compared with other similar compounds, such as:

    1-(4-Ethoxyphenyl)ethanone: This compound lacks the triazole ring and has different chemical and biological properties.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a hydroxy and methoxy group instead of the ethoxy group, leading to different reactivity and applications.

    1-(4-Methoxyphenyl)ethanone: This compound has a methoxy group instead of the ethoxy group, resulting in variations in its chemical behavior and uses.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-18-12-7-5-11(6-8-12)16-9(2)13(10(3)17)14-15-16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBZAOPSMZNRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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